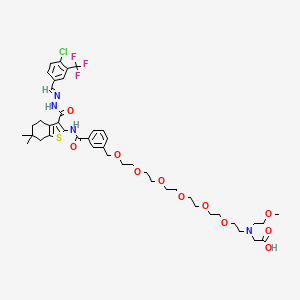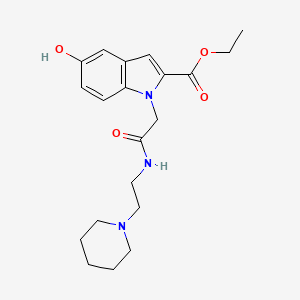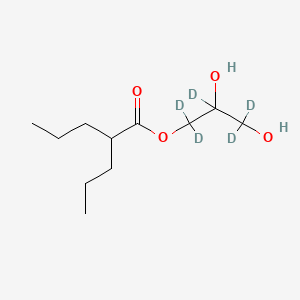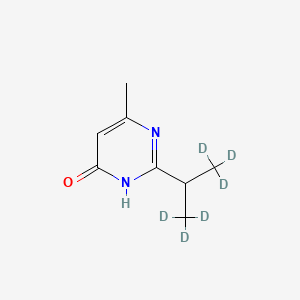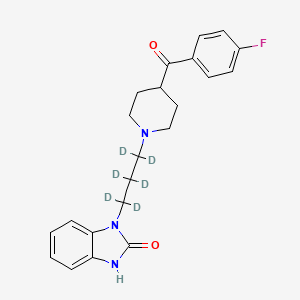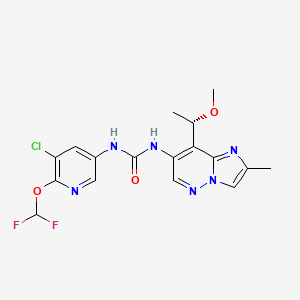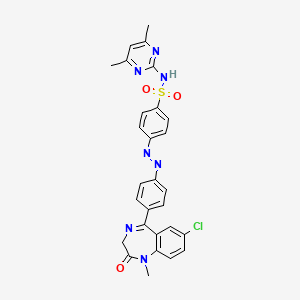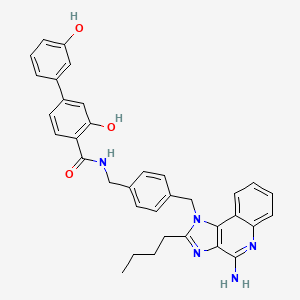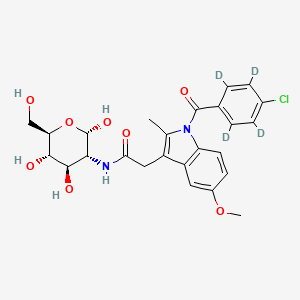
HIV-1 inhibitor-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 Inhibitor-13 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and pathways crucial for the virus’s life cycle, thereby preventing its proliferation. This compound is part of a broader class of antiretroviral drugs aimed at managing and treating HIV/AIDS.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-13 typically involves multiple steps, starting with commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. Quality control measures are implemented at each stage to ensure consistency and safety.
化学反应分析
Types of Reactions: HIV-1 Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties.
科学研究应用
HIV-1 Inhibitor-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate the molecular mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is a potential therapeutic agent for treating HIV/AIDS, offering an alternative to existing antiretroviral drugs.
Industry: The compound is used in the pharmaceutical industry for drug development and formulation studies.
作用机制
HIV-1 Inhibitor-13 exerts its effects by targeting specific enzymes involved in the HIV-1 life cycle. It primarily inhibits the activity of the HIV-1 protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious virions. This disruption in the viral life cycle ultimately reduces the viral load in infected individuals.
相似化合物的比较
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 Inhibitor-13 is unique in its specific binding affinity and inhibition mechanism compared to other integrase strand transfer inhibitors (INSTIs). While compounds like raltegravir and dolutegravir also inhibit HIV-1 replication, this compound offers distinct advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its novel structure allows for better binding to the target enzyme, reducing the likelihood of resistance development and enhancing its therapeutic efficacy.
属性
分子式 |
C30H32N6O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
4-[[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+ |
InChI 键 |
VVIYNDQYUHOPJX-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

